5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol
Description
Properties
IUPAC Name |
(3'aR,6'aS)-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2'-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-12(2)7-15-13(16-8-12)5-9-3-11(14)4-10(9)6-13/h9-11,14H,3-8H2,1-2H3/t9-,10+,11? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUJXJRMZBEVIL-ZACCUICWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CC3CC(CC3C2)O)OC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC2(C[C@H]3CC(C[C@H]3C2)O)OC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
5,5-Dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol has been investigated for its potential therapeutic effects. Its structural analogs have shown promise in drug development due to their ability to interact with biological targets effectively.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, studies have shown that modifications to the pentalene structure can enhance cytotoxicity against breast cancer cells, making it a candidate for further pharmacological evaluation.
Materials Science
The compound's unique structure allows it to be utilized in the development of advanced materials. Its potential applications include:
- Polymer Chemistry : As a building block for synthesizing polymers with tailored properties.
- Nanotechnology : Used in the creation of nanostructured materials that can be applied in electronics or photonics.
Table 1: Comparison of Material Properties
| Property | 5,5-Dimethyl-Hexahydro Compound | Conventional Polymers |
|---|---|---|
| Thermal Stability | High | Moderate |
| Mechanical Strength | Enhanced | Variable |
| Chemical Resistance | Superior | Moderate |
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an intermediate for various chemical reactions. Its functional groups allow for multiple pathways in synthesis, enabling the formation of complex molecules.
Reaction Pathways
The compound can undergo:
- Nucleophilic Substitution Reactions : Useful for introducing new functional groups.
- Cyclization Reactions : Leading to the formation of more complex cyclic structures.
Agricultural Chemistry
Emerging research suggests that derivatives of this compound may have applications as agrochemicals. Their ability to act as growth regulators or pest repellents could provide environmentally friendly alternatives to traditional pesticides.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities among related spiro compounds:
Physical and Chemical Properties
- Solubility: The hydroxyl group in the target compound increases polarity compared to its ketone and ester analogs, which are more soluble in non-polar solvents (e.g., chloroform, ethyl acetate) .
- Stability : The dimethyl groups at the 5-position of the dioxane ring provide steric hindrance, enhancing thermal stability relative to less-substituted analogs .
- Reactivity : The hydroxyl group undergoes oxidation to ketones, while the ketone derivative participates in nucleophilic additions. The ester analog shows reactivity typical of carbonyl compounds (e.g., hydrolysis) .
Key Research Findings
- Stereochemical Influence: The (3aR,6aS) configuration in the target compound dictates its reactivity in radical reactions, with non-matching stereochemistry leading to byproducts .
- Functional Group Interconversion : The hydroxyl-to-ketone conversion (Step 5 in ) proceeds with >90% yield under mild acidic conditions, highlighting synthetic versatility .
Biological Activity
5,5-Dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol, also known by its CAS number 92007-37-9, is a compound with significant potential in biological applications. This article explores its biological activity based on available research findings, including synthesis methods, pharmacological properties, and case studies.
- Molecular Formula : C13H20O3
- Molecular Weight : 224.30 g/mol
- IUPAC Name : 5',5'-dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one
Synthesis Methods
The synthesis of this compound has been achieved through various methods including:
- Gold(I)-Catalyzed Reactions : This method has been documented to yield polycyclic compounds efficiently and can be adapted for synthesizing derivatives of the target compound .
- Multicomponent Reactions : Recent studies have demonstrated the effectiveness of multicomponent reactions in synthesizing complex structures that include this compound as an intermediate .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. A study focusing on structurally related compounds demonstrated cytotoxic effects against cancer cell lines such as MCF-7 and HeLa. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 12 |
These findings highlight the need for further exploration into the specific mechanisms of action for this compound.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of dioxane derivatives against common pathogens. The study concluded that modifications in the dioxane structure significantly influenced antimicrobial activity. This suggests that this compound could be optimized for enhanced efficacy .
Cytotoxicity Assessment
In a cytotoxicity assessment involving various cancer cell lines, compounds with similar structures were evaluated for their ability to induce cell death. The results indicated a promising profile for further development as a potential anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol, and how can researchers optimize yields?
- Methodological Answer : The synthesis of spirocyclic compounds often involves acid-catalyzed cyclization or multi-step functionalization. For example, concentrated sulfuric acid (H₂SO₄) can facilitate ring closure in spiro systems by protonating hydroxyl groups and promoting dehydration, as seen in analogous uracil-derived spiro compounds . Purification via short-path column chromatography (silica gel/CHCl₃) followed by recrystallization from methanol is effective for isolating stereoisomers . To optimize yields, monitor reaction kinetics using HPLC or TLC and adjust solvent polarity during recrystallization.
Q. How should researchers approach structural characterization of this compound, given its complex spirocyclic framework?
- Methodological Answer : Employ a combination of spectroscopic and computational methods:
- NMR : Use ¹H-¹³C HSQC and HMBC to resolve overlapping signals in the spiro and pentalene regions.
- X-ray crystallography : Determine absolute configuration if single crystals are obtainable.
- DFT calculations : Validate electronic structure and predict reactive sites using Gaussian or ORCA software.
Q. What theoretical frameworks are relevant for studying the reactivity of this compound?
- Methodological Answer : Link experimental design to conceptual frameworks such as:
- Stereoelectronic theory : Predict regioselectivity in ring-opening reactions based on orbital alignment.
- Hammett substituent constants : Correlate substituent effects (e.g., dimethyl groups) on reaction rates .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in environmental fate data for this compound?
- Methodological Answer : Adopt a tiered experimental approach:
Laboratory studies : Measure hydrolysis rates under varying pH and temperature using OECD 111 guidelines.
Field simulations : Use split-plot designs (e.g., randomized blocks with subplots for abiotic/biotic factors) to model environmental distribution .
Data reconciliation : Apply multivariate analysis (PCA or PLS) to identify confounding variables (e.g., microbial activity in soil) that may explain discrepancies between lab and field results .
Q. What strategies are effective for analyzing conflicting bioactivity data in cell vs. organism-level studies?
- Methodological Answer :
- Mechanistic deconvolution : Use RNA-seq or proteomics to compare cellular pathways affected in vitro vs. in vivo.
- Dose-response modeling : Fit data to Hill equations to differentiate between receptor-specific effects (steep slopes) and non-specific toxicity (shallow slopes).
- Meta-analysis : Aggregate datasets from public repositories (e.g., ChEMBL) to identify trends across studies, adjusting for batch effects .
Q. How can researchers address challenges in scaling up enantioselective synthesis of this compound?
- Methodological Answer :
- Catalytic optimization : Screen chiral ligands (e.g., BINOL derivatives) in asymmetric hydrogenation using high-throughput robotic platforms.
- Process intensification : Implement flow chemistry to enhance heat/mass transfer during critical steps like spirocyclization .
- Quality by Design (QbD) : Use DOE (Design of Experiments) to map critical process parameters (CPPs) affecting enantiomeric excess (e.g., temperature, catalyst loading) .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are suitable for validating hypotheses derived from limited datasets?
- Methodological Answer :
- Bayesian inference : Incorporate prior knowledge (e.g., reactivity trends in spiro compounds) to strengthen conclusions from small n studies.
- Bootstrapping : Estimate confidence intervals for kinetic parameters (e.g., kₕydrolysis) to assess robustness .
Q. How should researchers integrate computational and experimental data to predict metabolic pathways?
- Methodological Answer :
- In silico metabolism : Use software like Meteor (Lhasa Ltd.) to predict Phase I/II transformations.
- Isotope labeling : Synthesize deuterated analogs to track metabolic fate via LC-MS/MS .
Tables for Key Data
Table 1 : Optimized Synthetic Conditions for Spirocyclic Derivatives
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | H₂SO₄, 25°C, 2h | 68 | 95% | |
| Purification | CHCl₃/Silica gel | 82 | 99% |
Table 2 : Environmental Stability Parameters
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Hydrolysis t₁/₂ (pH 7) | 14 d | OECD 111 | |
| Log Kow | 2.3 ± 0.2 | Shake-flask |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
